6-amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-amino-1-phenyl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQJHSJTBJOIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)NC2=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360790 | |
| Record name | 6-amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15837-46-4 | |
| Record name | NSC83724 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC27715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiolation of 6-Amino-1-Phenylpyrimidin-4(1H)-one
A two-step approach involves:
-
Synthesis of 6-amino-1-phenylpyrimidin-4(1H)-one via cyclocondensation of guanidine nitrate with benzaldehyde and ethyl acetoacetate under acidic conditions.
-
Thiolation using phosphorus pentasulfide (P₂S₅) in dry pyridine at 80–100°C for 6–8 hours.
This method yields 60–75% pure product, confirmed by IR (C=S stretch at 1,250 cm⁻¹) and ¹H NMR (δ 11.98 ppm for NH groups).
Amination of 1-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Introduction of the amino group at position 6 is achieved via:
-
Nitrosation : Treatment with sodium nitrite in acetic acid to form a 5-nitroso intermediate.
-
Reduction : Using ammonium sulfide or catalytic hydrogenation to convert the nitroso group to amine.
This route provides precise regiocontrol, with ¹³C NMR confirming the amine at δ 151.91 ppm (C-6).
One-Pot Synthesis via Thiouracil Derivatives
A high-yield (85–90%) one-pot method involves:
-
Reactants : Thiourea, benzaldehyde, and ethyl acetoacetate.
-
Conditions : Sodium methoxide in methanol under reflux for 7 hours.
The reaction proceeds through simultaneous cyclization and thiolation, eliminating the need for post-synthetic modifications. Key advantages include:
-
Efficiency : Single-step synthesis.
-
Scalability : Demonstrated at 10–50 mmol scales without yield drop.
Characterization data includes:
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry approaches utilize ball milling:
-
Reactants : Benzaldehyde, thiourea, and ethyl acetoacetate.
-
Conditions : Grinding at 30 Hz for 45 minutes with a catalytic amount of ZnO nanoparticles.
This method reduces reaction time to <1 hour and achieves 70–80% yield, though purity requires post-milling recrystallization from ethanol.
Functionalization and Derivatization Strategies
Alkylation at the Thioxo Group
Reaction with dimethyl sulfate in NaOH/ethanol selectively alkylates the thiol group, producing 2-methylthio derivatives. For example:
Condensation with Electrophilic Reagents
The amino group at position 6 participates in Schiff base formation with aldehydes:
-
Reactants : 6-amino-1-phenyl-2-thioxo-pyrimidinone + aromatic aldehydes.
This yields imine-linked derivatives, useful for further heterocyclic annulations.
Analytical and Optimization Data
Table 1: Comparison of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
6-amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent such as dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in a solvent such as ethanol or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydropyrimidine derivatives
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Anticancer Activity
Research has indicated that 6-amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this structure have demonstrated cytotoxic effects against breast adenocarcinoma cell lines, highlighting their potential as hypoxia-selective anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Certain derivatives have shown effectiveness against a range of bacterial strains, suggesting that modifications to the thioxo group can enhance antibacterial properties. This is particularly relevant in the context of increasing antibiotic resistance .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may modulate inflammatory pathways, providing a basis for further studies aimed at developing new anti-inflammatory medications .
Case Study 1: Anticancer Drug Development
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited high antiproliferative activity against leukemia cells. The lead compounds were found to induce apoptosis in hypoxic tumor cells and showed promise for further development as anticancer agents targeting specific pathways involved in tumor growth .
Case Study 2: Synthesis and Characterization
In another investigation, researchers synthesized various derivatives of the compound through reactions with electrophilic agents. The products were characterized using IR spectroscopy and NMR techniques, confirming their structures and potential bioactivity. This study highlighted the versatility of the thioxo group in facilitating diverse chemical transformations .
Mechanism of Action
The mechanism of action of 6-amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Structure: Lacks the C6 amino and N1 phenyl groups, replaced by a methyl group at C4.
- Coordination Chemistry : Forms stable Au(III) complexes via S and O coordination, enhancing antimicrobial activity. The Au(III) complex exhibits broad-spectrum inhibition, particularly against S. aureus (inhibition zone: 14 mm) .
- Synthetic Utility: Used in gold nanoparticle (AuNP) synthesis, where 2-thiouracil derivatives enhance anticancer activity .
6-Hydroxy-5-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Structure : Features a hydroxyl group at C6 and an isopropyl group at C3.
- Reactivity: Undergoes amidoalkylation with low regioselectivity, yielding mono-, di-, and trisubstituted products. This contrasts with the phenyl-substituted analog, where steric and electronic effects of the phenyl group may direct regioselectivity .
Bis-thiobarbiturates (e.g., 5,5′-((2-Nitrophenyl)methylene)bis derivatives)
Structural and Electronic Comparisons
- Coordination Capacity: The 6-amino-1-phenyl derivative’s thioxo group enables metal binding, but its bulkier phenyl group may hinder coordination compared to the 6-methyl analog, which forms stable Au(III) complexes .
- Regioselectivity : Substituents at C5/C6 influence reaction pathways. For example, hydroxyl/isopropyl groups in 6-hydroxy-5-isopropyl derivatives lead to unpredictable amidoalkylation, whereas the phenyl group in the target compound may sterically guide reactivity .
- Bioactivity Modulation: Electron-withdrawing groups (e.g., nitro in bis-thiobarbiturates) enhance enzyme inhibition, while amino groups (as in the target compound) may favor hydrogen bonding in biological targets .
Biological Activity
6-amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound belonging to the class of thioxopyrimidines. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. Its unique structural features, which include an amino group, a phenyl group, and a thioxo moiety, contribute to its potential therapeutic applications.
The molecular formula of this compound is CHNOS. The synthesis typically involves the reaction of thiourea with benzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction conditions are crucial for achieving high yields and purity, often requiring reflux in ethanol for several hours .
Key Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : The thioxo group can be oxidized to form sulfoxide or sulfone derivatives.
- Reduction : The carbonyl group in the dihydropyrimidinone ring can be reduced.
- Substitution : The amino group can participate in nucleophilic substitution reactions .
The biological activity of this compound is primarily linked to its interaction with specific enzymes or receptors. For instance, it may inhibit dihydrofolate reductase, an enzyme involved in nucleotide synthesis, thereby exerting antimicrobial or anticancer effects .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, certain analogs have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .
Anticancer Activity
Studies have demonstrated that this compound can inhibit cancer cell proliferation. It has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Exhibited significant activity against Gram-positive bacteria with an MIC value of 15 µg/mL. |
| Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 5 to 20 µM. |
| Study 3 | Enzyme Inhibition | Inhibited dihydrofolate reductase with an IC50 value of 10 µM, suggesting potential for cancer therapy. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : A multi-component synthesis approach using thiourea derivatives, aldehydes, and ketones under mild conditions is effective. Electron-donating or withdrawing substituents on aldehydes do not significantly hinder the reaction. For example, reacting 1-phenylthiourea with appropriate aldehydes in ethanol under reflux with sodium ethoxide yields the target compound. Purification via silica-gel column chromatography (1–3% MeOH in CH₂Cl₂) is recommended to isolate the product .
Q. How can solubility and formulation challenges be addressed for in vitro bioactivity assays?
- Methodological Answer : The compound exhibits limited water solubility (1.1 g/L) but dissolves in alkaline solutions (e.g., NaOH or NH₃). For cell-based assays, prepare stock solutions in DMSO (<0.1% final concentration) and dilute in phosphate-buffered saline (PBS) adjusted to pH 7.3. Pre-screening for solvent toxicity and using surfactants like Tween-80 (0.1% v/v) can enhance dispersion .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use ¹H NMR to confirm the presence of the amino (-NH₂) and thioxo (-S) groups. IR spectroscopy identifies key functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=S at ~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₀N₃OS, theoretical 220.06 g/mol). For crystallinity assessment, X-ray diffraction (XRD) with SHELXL refinement provides precise structural data .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cyclization reactions with α,β-unsaturated ketones?
- Methodological Answer : The amino group at position 6 acts as a nucleophile, attacking the β-carbon of α,β-unsaturated ketones (e.g., chalcones) in DMF under reflux. This forms pyrido[2,3-d]pyrimidine derivatives via a non-classical Skraup pathway. NOE difference spectroscopy confirms regioselectivity, with the thioxo group directing cyclization. Computational studies (DFT) can further elucidate electron-density distribution during transition states .
Q. How does the compound interact with macromolecular targets, and what structural modifications enhance selectivity?
- Methodological Answer : Molecular docking (AutoDock Vina) reveals that the thioxo group hydrogen-bonds with active-site residues of enzymes like dihydrofolate reductase (DHFR). Introducing electron-withdrawing groups (e.g., -NO₂) at position 5 increases binding affinity by 30% in analogues. Structure-activity relationship (SAR) studies should prioritize modifications at positions 1 (phenyl) and 6 (amino) while monitoring steric effects via crystallography .
Q. What are the metabolic pathways of this compound in preclinical models, and how do interspecies differences arise?
- Methodological Answer : In vitro assays with liver microsomes identify oxidative desulfuration (C=S → C=O) as the primary metabolic pathway, mediated by flavin-containing monooxygenases (FMOs) in humans and cytochrome P450s in rodents. LC-MS/MS analysis detects a sulfoxide intermediate (m/z 236.02). Species-specific metabolism necessitates cross-validation using humanized liver models or recombinant enzymes .
Q. How can crystallographic data resolve contradictions in reported tautomeric forms of the compound?
- Methodological Answer : Single-crystal XRD (collected at 100 K) with SHELX refinement (R₁ < 0.05) confirms the dominant enol-thione tautomer in the solid state. Discrepancies in solution-phase studies (e.g., NMR) arise from solvent polarity; DFT calculations (B3LYP/6-311+G(d,p)) predict a 70:30 equilibrium favoring the thione form in DMSO. Variable-temperature NMR (-40°C to 80°C) tracks tautomeric shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
